GSK2879552 vs. ORY-1001 (Iadademstat) and GSK-LSD1: Comparative Potency and Selectivity in Biochemical Assays
In a direct comparative in vitro characterization study of clinical-stage LSD1 inhibitors, GSK2879552 demonstrated distinct potency and selectivity parameters relative to iadademstat (ORY-1001). The study explicitly noted that 'iadademstat being the most potent' among the clinical compounds evaluated, and highlighted that 'most of the tool compounds have very low activity and selectivity' [1]. GSK2879552 exhibits an apparent inhibition constant (Kiapp) of 1.7 ± 0.5 μM against LSD1 with an inactivation rate constant (kinact) of 0.11 ± 0.01 min⁻¹, yielding a kinact/Kiapp ratio of 6.47 × 10⁻² ± 3.07 × 10⁻³ min⁻¹ μM⁻¹ [2]. In comparison, GSK-LSD1 (a structurally related analog) demonstrates an IC50 of 16 nM against LSD1 , representing a difference in reported potency endpoints that must be considered when selecting between these molecules.
| Evidence Dimension | LSD1 inhibitory potency (biochemical) |
|---|---|
| Target Compound Data | Kiapp = 1.7 ± 0.5 μM; kinact = 0.11 ± 0.01 min⁻¹ |
| Comparator Or Baseline | GSK-LSD1: IC50 = 16 nM; iadademstat: reported as most potent among clinical compounds evaluated |
| Quantified Difference | GSK2879552 Kiapp (1.7 μM) vs. GSK-LSD1 IC50 (16 nM) — note different assay endpoints; iadademstat ranked as more potent |
| Conditions | Biochemical LSD1 inhibition assays; GSK2879552 data via FAD covalent modification kinetics |
Why This Matters
Users requiring a compound with extensively characterized clinical safety and PK data (GSK2879552 has completed Phase I with full disclosure) versus those seeking maximal biochemical potency (GSK-LSD1 or iadademstat) face a quantifiable trade-off that directly impacts experimental design and data interpretation.
- [1] Sacilotto N, et al. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Pharmacol Transl Sci. 2021;4(6):1818-1834. View Source
- [2] LSD1/KDM1A inhibitors in clinical trials: advances and prospects. J Hematol Oncol. 2019;12:129. Table: GSK2879552 kinetic parameters. View Source
